2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one
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Overview
Description
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one is a heterocyclic compound that contains both thiadiazole and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the reaction of 1,3,4-thiadiazole-2-thiol with 1-(1H-pyrrol-2-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions on the pyrrole ring can result in halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit essential enzymes in microorganisms. In medicinal applications, the compound may interact with specific receptors or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one shares structural similarities with other heterocyclic compounds such as:
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-ol
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of thiadiazole and pyrrole moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.
Properties
Molecular Formula |
C8H7N3OS2 |
---|---|
Molecular Weight |
225.3 g/mol |
IUPAC Name |
1-(1H-pyrrol-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C8H7N3OS2/c12-7(6-2-1-3-9-6)4-13-8-11-10-5-14-8/h1-3,5,9H,4H2 |
InChI Key |
ARTAYPPWPPETMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)CSC2=NN=CS2 |
Origin of Product |
United States |
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